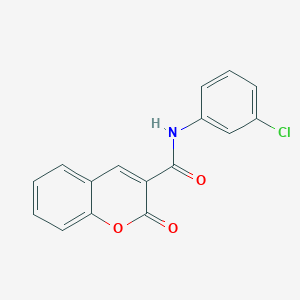
N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the 3-chlorophenyl group and the carboxamide functionality in this compound adds to its chemical versatility and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme kinetics and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate biological pathways involved in these conditions makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biological pathway it controls. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: While N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide shares structural similarities with these compounds, its unique chromene core distinguishes it from the others. This core structure contributes to its distinct chemical reactivity and biological activity. Additionally, the presence of the carboxamide functionality enhances its potential for hydrogen bonding and interaction with biological targets, making it a more versatile compound in both chemical and biological research.
Eigenschaften
CAS-Nummer |
1847-01-4 |
|---|---|
Molekularformel |
C16H10ClNO3 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) |
InChI-Schlüssel |
HIAOLTCVCGLFPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11689264.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)

![N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline](/img/structure/B11689293.png)
![2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689303.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689305.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)
![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)

![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
